2,4-Dinitrophenylhydrazone nonanal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

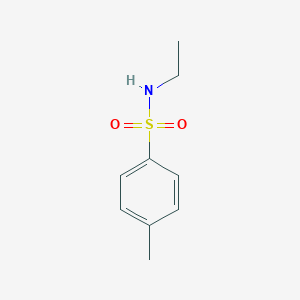

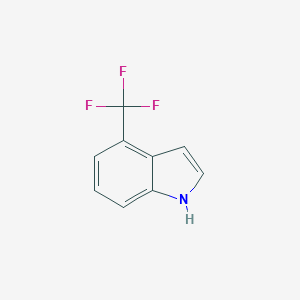

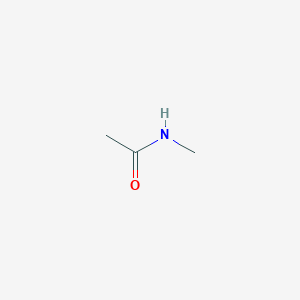

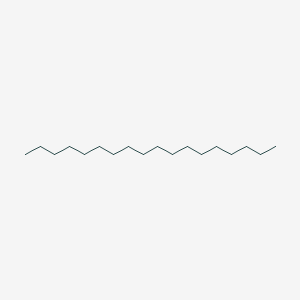

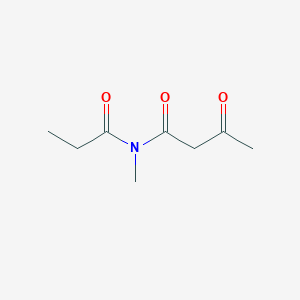

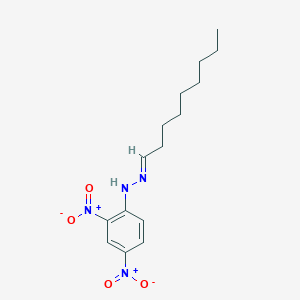

2,4-Dinitrophenylhydrazone nonanal, also known as Nonyl aldehyde-2,4-DNPH or Pelargonaldehyde-2,4-DNPH, is an analytical standard . Its linear formula is CH3(CH2)7CH=NNHC6H3(NO2)2 and it has a molecular weight of 322.36 .

Synthesis Analysis

The synthesis of 2,4-Dinitrophenylhydrazone derivatives, such as nonanal, typically involves the reaction of aliphatic and aromatic carbonyl derivatives with 2,4-dinitrophenylhydrazine . This reaction is catalyzed by carbonic acid protons under the pressure of the CO2-H2O steam-gas mixture .Molecular Structure Analysis

The molecular structure of this compound is characterized by its IUPAC Standard InChI: InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3 . DFT calculations have been used to optimize the molecular geometry and estimate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy of these compounds .Chemical Reactions Analysis

This compound, like other 2,4-Dinitrophenylhydrazone derivatives, is involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 322.3596 . More detailed properties such as density, boiling point, vapor pressure, and others were not found in the search results.Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

2,4-Dinitrophenylhydrazone derivatives, including those related to nonanal, have been extensively studied for their synthesis and structural properties. A notable application is the solid-to-solid reaction of 2,4-dinitrophenylhydrazine with various aromatic aldehydes, which demonstrates the utility of these compounds in synthesizing aromatic 2,4-dinitrophenylhydrazones. This process benefits from non-solvent reactions and high-dilution methods without the need for basic or acidic catalysts. Structural stability is often achieved through intramolecular hydrogen bonds, facilitating the formation of 2D networks in the crystal via intermolecular hydrogen bonds (Szczȩsna & Urbańczyk-Lipkowska, 2001).

Analytical Chemistry and Biomolecular Analysis

2,4-Dinitrophenylhydrazones are pivotal in analytical chemistry, especially for identifying and analyzing carbonylated peptides and proteins, which are markers of oxidative stress. Techniques using 2,4-dinitrophenylhydrazine as a reactive matrix enable the rapid identification of HNE-modified peptides in unfractionated digests by MALDI-TOF mass spectrometry. This approach is sensitive and requires minimal sample preparation, highlighting the derivative's role in studying protein modifications and interactions with lipids (Fenaille, Tabet, & Guy, 2004).

Environmental and Food Analysis

In environmental and food science, 2,4-dinitrophenylhydrazones facilitate the detection and quantification of carbonyl compounds. One application is the analysis of ketones in Brazilian sugar-cane spirits and rum using high-performance liquid chromatography (HPLC) with 2,4-dinitrophenylhydrazine as a derivatizing agent. This method is advantageous for its simplicity, reproducibility, and ability to analyze ketones and aldehydes simultaneously, demonstrating the versatility of 2,4-dinitrophenylhydrazones in different matrices (Cardoso et al., 2003).

Chemical Synthesis and Optimization

The synthesis and optimization of 2,4-dinitrophenylhydrazones under various conditions, including pressure and solvent variations, are critical for enhancing yields and understanding reaction mechanisms. For example, the catalytic synthesis of 2,4-dinitrophenylhydrazones from aliphatic and aromatic carbonyl derivatives in the presence of carbonic acid protons under CO2 pressure exemplifies the methodological advancements in synthesizing these derivatives more efficiently (Eremeev, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

2,4-dinitro-N-[(E)-nonylideneamino]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-2-3-4-5-6-7-8-11-16-17-14-10-9-13(18(20)21)12-15(14)19(22)23/h9-12,17H,2-8H2,1H3/b16-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STBNOHBRCCXRIK-LFIBNONCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=N/NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2348-19-8 |

Source

|

| Record name | NSC408567 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanal 2,4-dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.